2-bromo-8-oxaspiro[4.5]decane
Description
2-Bromo-8-oxaspiro[4.5]decane is a synthetic spirocyclic compound featuring a bromine atom at the 2-position and an oxygen atom in the 8-membered ring. The spiro[4.5]decane core consists of two fused rings (a 4-membered and a 5-membered ring) sharing a single bridging atom. The bromine substituent enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions or as a precursor to functionalized spiro compounds. Its structural rigidity and electronic properties also make it relevant in materials science and medicinal chemistry .
Properties
CAS No. |
2763758-35-4 |
|---|---|
Molecular Formula |
C9H15BrO |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
A convenient synthesis of 2-bromo-8-oxaspiro[4.5]decane can be achieved from commercially available reagents. One method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. This would involve optimizing the reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-oxaspiro[4.5]decane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spirocompounds with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other derivatives.
Scientific Research Applications
2-Bromo-8-oxaspiro[4.5]decane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocompounds and other organic molecules.
Biology: The compound is studied for its potential biological activity and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-8-oxaspiro[4.5]decane involves its interaction with specific molecular targets. The bromine atom can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The compound’s spirocyclic structure also contributes to its unique reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Spiro[4.5]decane derivatives vary in heteroatom composition (O, S, N) and substituent positions. Key examples include:
Key Observations :
- Heteroatom Position : The 8-oxa configuration in this compound introduces strain and polarity distinct from 1,4-dioxa analogs .
- Substituent Reactivity: Bromine at C2 enhances electrophilicity compared to non-halogenated spiroacetals (e.g., 1,6-dioxaspiro[4.5]decane) .
- Natural vs. Synthetic : Natural spiro compounds (e.g., spirovetivanes, pinnaic acids) lack halogenation and exhibit bioactivity, while synthetic variants prioritize functionalization for reactivity .
Stability :
- 1,4-Dioxa analogs (e.g., 8-bromo-1,4-dioxaspiro[4.5]decane) exhibit higher thermal stability owing to the geminal oxygen atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
